molecular formula C16H18N2O2S B2745956 1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920367-91-5

1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2745956
CAS RN: 920367-91-5
M. Wt: 302.39
InChI Key: SGJDAHDINHONGK-UHFFFAOYSA-N
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Description

Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with various groups . They are found in many important biomolecules, including DNA and RNA, and are also used in the design of pharmaceuticals .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound . In some cases, the synthesis involves the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reaction .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The structure can be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclocondensation . The specific reactions that “1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. These properties can be analyzed using various techniques .

Scientific Research Applications

Synthesis and Biological Applications

Polyfunctional Fused Heterocyclic Compounds

Research by Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds, highlighting methodologies that could potentially apply to the synthesis and functionalization of compounds structurally related to "1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one" (H. Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, & R. Pagni, 2003).

Antifungal and Antimicrobial Agents

A study by Jafar et al. (2017) investigated the antifungal effect of some derivatives containing a heterocyclic compound on types of fungi, demonstrating the potential antimicrobial applications of compounds within this chemical class (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).

Anticancer and Antitumor Agents

Xiang et al. (2020) explored the impact of the 3-D conformational shape of cyclopenta[d]pyrimidines on their potency as microtubule targeting agents, offering insights into the structural factors influencing the anticancer activity of such compounds (Weiguo Xiang, T. M. Quadery, E. Hamel, L. Luckett-Chastain, M. Ihnat, S. Mooberry, & A. Gangjee, 2020).

Anticonvulsant and Analgesic Applications

Anticonvulsant Activity

Severina et al. (2019) explored the synthesis and anticonvulsant activity of certain pyrimidin-4(3H)-one derivatives, providing a foundation for the potential neurological or pharmacological applications of related compounds (H. Severina, Olga O. Skupa, N. Voloshchuk, M. Suleiman, & V. Georgiyants, 2019).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary greatly depending on their structure and the biological target. Some pyrimidine derivatives have been found to have antifibrotic activity .

Future Directions

Future research on pyrimidine derivatives could involve the synthesis of new derivatives with potential biological activities, as well as further investigation into their mechanisms of action .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-12-7-5-11(6-8-12)9-10-18-14-4-2-3-13(14)15(21)17-16(18)19/h5-8H,2-4,9-10H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJDAHDINHONGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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